molecular formula C24H30N4O5S B2991631 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898460-90-7

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2991631
CAS No.: 898460-90-7
M. Wt: 486.59
InChI Key: LDOMNBCEZSXNGM-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H30N4O5S and its molecular weight is 486.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

  • A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity. Compounds demonstrated broad-spectrum antitumor activity, with some being significantly more potent compared to the control 5-FU. Molecular docking studies of selected compounds into ATP binding sites of EGFR-TK and B-RAF kinase highlighted their inhibitory mechanisms, akin to known inhibitors erlotinib and PLX4032, respectively (Al-Suwaidan et al., 2016).

Dual DNA-PK/PI3-K Inhibitory Activity

  • Analogues of NU7441, a potent inhibitor of DNA-PK, were synthesized with modifications aiming for water solubility. These compounds exhibited high potency against DNA-PK and showed potential in potentiating the cytotoxicity of ionizing radiation in vitro. Some compounds also exhibited mixed inhibitory activity against DNA-PK and PI-3K (Cano et al., 2013).

Antibacterial Activity

  • New derivatives containing quinazolinone and other moieties were synthesized and evaluated for their antibacterial activity against various bacterial strains. These studies aimed to develop compounds with potent antibacterial properties by exploring the structure-activity relationship of these moieties (Singh et al., 2010), (Bhoi et al., 2015).

Enzyme Inhibitory Potential

  • The enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties was investigated. The compounds showed substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase. This study underscores the significance of structural features in modulating enzyme inhibition (Abbasi et al., 2019).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c29-22(25-17-5-6-20-21(15-17)33-14-13-32-20)16-34-23-18-3-1-2-4-19(18)28(24(30)26-23)8-7-27-9-11-31-12-10-27/h5-6,15H,1-4,7-14,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOMNBCEZSXNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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